N-(3,4-dichlorophenyl)-4-iodobenzamide

Description

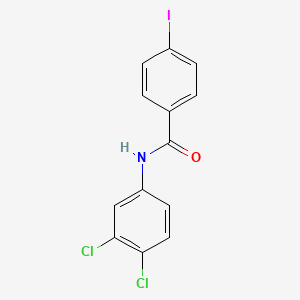

N-(3,4-Dichlorophenyl)-4-iodobenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a para-iodo substituent on the benzamide ring. The 3,4-dichlorophenyl moiety is a recurring pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and selectivity toward biological targets .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTGINBJFUNVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-4-iodobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-iodobenzoic acid.

Formation of Amide Bond: The 3,4-dichloroaniline is reacted with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3,4-dichlorophenyl)-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic rings.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl and iodobenzamide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity of 3,4-Dichlorophenyl Derivatives

The 3,4-dichlorophenyl group is a critical structural motif in compounds with varied applications:

Key Observations:

- Backbone Flexibility : The benzamide core in the target compound contrasts with ethylamine (BD 1008), propanamide (propanil), and succinimide (NDPS), suggesting divergent target interactions. Benzamides are often associated with enzyme inhibition or receptor modulation due to their planar structure and hydrogen-bonding capacity.

- Substituent Effects :

- The 4-iodo group in the target compound may enhance steric bulk and lipophilicity compared to smaller substituents (e.g., propanil’s alkyl chain). This could improve blood-brain barrier penetration or radioimaging utility .

- 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl : NDPS (3,5-dichloro) exhibits nephrotoxicity linked to hepatic metabolism, whereas 3,4-dichloro analogs (e.g., BD 1008) show receptor selectivity, indicating positional isomerism critically influences toxicity and activity .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

- MAO-B Selectivity : Indole derivatives with 3,4-dichlorophenyl groups demonstrate superior MAO-B inhibition compared to alkyl-substituted analogs, attributed to enhanced π-π stacking and hydrophobic interactions . While the target compound’s benzamide backbone differs, its dichlorophenyl group may similarly optimize binding pockets in enzyme targets.

- The iodobenzamide structure could offer analogous pathways, with iodine’s electronegativity modulating electron distribution in the aromatic ring.

Metabolic and Toxicity Considerations

- Hepatic Metabolism: NDPS undergoes cytochrome P450-mediated oxidation to nephrotoxic metabolites (e.g., 2-NDHSA), whereas propanil’s herbicidal action relies on hydrolysis to dichloroaniline . The target compound’s benzamide group may resist non-enzymatic hydrolysis compared to propanil, altering metabolic stability and toxicity profiles.

Physicochemical and Structural Analysis

| Property | This compound | Propanil | BD 1008 |

|---|---|---|---|

| Molecular Weight | ~406 g/mol (estimated) | 218.08 g/mol | ~580 g/mol |

| LogP (Lipophilicity) | High (iodine, dichlorophenyl) | Moderate | High |

| Hydrogen-Bond Acceptors | 2 (amide O, iodine) | 1 (amide O) | 4 (amine, Br) |

| Bioactivity | Inferred: CNS/receptor modulation | Herbicide | Sigma antagonist |

Structural Insights:

- Iodine’s Role: The 4-iodo substituent may confer radio-opacity or serve as a halogen-bond donor, enhancing interactions with biomolecules compared to smaller halogens (e.g., chlorine in propanil) .

- Dichlorophenyl Positioning : The 3,4-dichloro configuration optimizes steric and electronic complementarity in receptor binding, as seen in BD 1008’s high sigma receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.